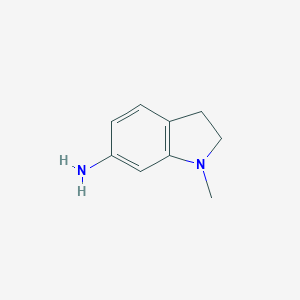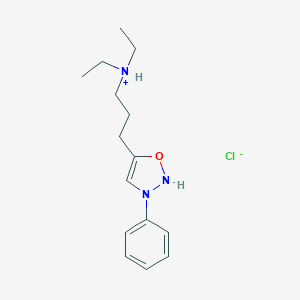
delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride, also known as Ro 15-4513, is a compound that has been widely used in scientific research due to its unique properties. Ro 15-4513 is a selective antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system.
作用机制
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 is a selective antagonist of the GABA(A) receptor. It binds to the benzodiazepine site on the GABA(A) receptor, which is a site that is involved in the modulation of the receptor by benzodiazepines. By binding to this site, delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 blocks the effects of benzodiazepines on the GABA(A) receptor. This leads to a decrease in the inhibitory effects of GABA on the central nervous system.
生化和生理效应
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has several biochemical and physiological effects. It has been shown to decrease the sedative effects of benzodiazepines and alcohol. It has also been shown to increase the anxiety-like behavior in animals. delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been used to study the role of the GABA(A) receptor in the development of tolerance to benzodiazepines and alcohol.
实验室实验的优点和局限性
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has several advantages for lab experiments. It is a selective antagonist of the GABA(A) receptor, which allows for the study of the specific effects of the receptor. It has been widely used in scientific research, which allows for the comparison of results across different studies. However, delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 also has some limitations for lab experiments. It has been shown to have some off-target effects, which can lead to the misinterpretation of results. It also has a short half-life, which can make it difficult to maintain a stable concentration in experiments.
未来方向
There are several future directions for research on delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513. One direction is the study of the role of the GABA(A) receptor in the development of alcohol dependence. Another direction is the study of the effects of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 on the GABA(A) receptor in different brain regions. Additionally, the development of more selective antagonists of the GABA(A) receptor could lead to a better understanding of the role of the receptor in the central nervous system.
合成方法
The synthesis of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 involves several steps. The first step is the reaction of 3-phenylpropionitrile with ethyl chloroacetate to form ethyl 3-phenylpropionate. The second step is the reaction of ethyl 3-phenylpropionate with hydrazine hydrate to form 3-phenyl-1,2,4-oxadiazol-5-one. The third step is the reaction of 3-phenyl-1,2,4-oxadiazol-5-one with diethylaminoethyl chloride hydrochloride to form delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 hydrochloride.
科学研究应用
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been widely used in scientific research due to its unique properties. It is a selective antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been used to study the role of the GABA(A) receptor in alcohol dependence, anxiety, and sleep disorders. It has also been used to study the effects of alcohol on the GABA(A) receptor.
属性
CAS 编号 |
102504-40-5 |
|---|---|
产品名称 |
delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride |
分子式 |
C15H24ClN3O |
分子量 |
297.82 g/mol |
IUPAC 名称 |
diethyl-[3-(3-phenyl-2H-oxadiazol-5-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C15H23N3O.ClH/c1-3-17(4-2)12-8-11-15-13-18(16-19-15)14-9-6-5-7-10-14;/h5-7,9-10,13,16H,3-4,8,11-12H2,1-2H3;1H |
InChI 键 |
MYDGXUOXBHOOAM-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCCC1=CN(NO1)C2=CC=CC=C2.[Cl-] |
规范 SMILES |
CC[NH+](CC)CCCC1=CN(NO1)C2=CC=CC=C2.[Cl-] |
同义词 |
diethyl-[3-(3-phenyl-2H-oxadiazol-5-yl)propyl]azanium chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



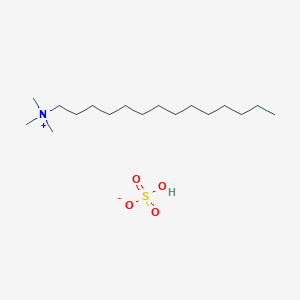
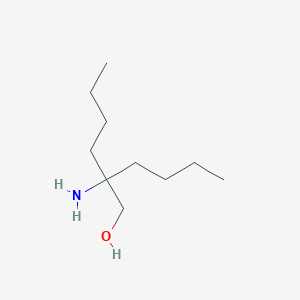
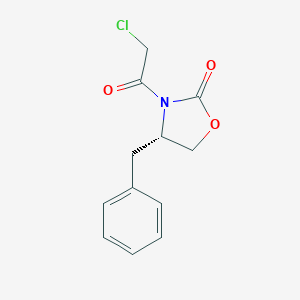
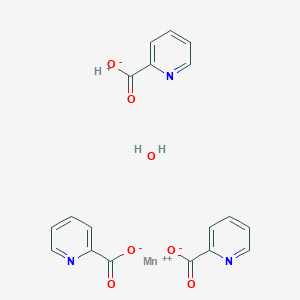
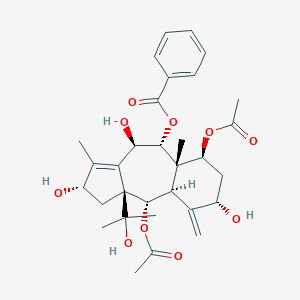

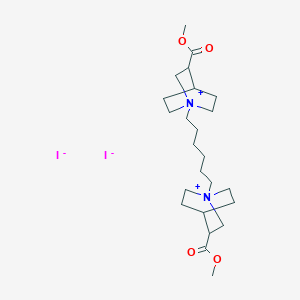
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
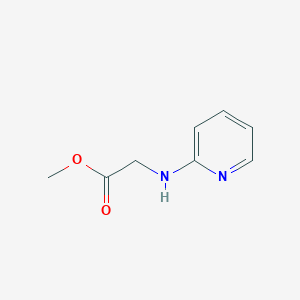
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

